molecular formula C6H10O3S B8796602 2-Acetylthioisobutyric Acid

2-Acetylthioisobutyric Acid

Cat. No. B8796602
M. Wt: 162.21 g/mol
InChI Key: VWFLRUHSTBKRHC-UHFFFAOYSA-N
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Patent
US05080884

Procedure details

Dimethylformamide (DMF), 100 ml was poured into a 4 l indented 3 neck round bottom flask equipped with a nitrogen bubbler and an overhead stirrer (glass shaft, teflon paddle). The hot 2-bromo-2-methylpropionic acid was then added to the flask through a powder funnel. The flask and the funnel were rinsed with 4×100 ml portions of DMF and were added to the reaction flask. A thermometer was placed in the third neck and the stirred solution was cooled under an atmosphere of nitrogen to -45° C. by placing it in a methanol/water 50:50 dry ice bath. The thermometer was removed and potassium carbonate 250.21 g (1.810 mol, 100 M%) was added through a powder funnel over a 5 minute period. The reaction mixture warmed to -40° C. but there was no apparent reaction and the carbonate did not dissolve. The soluton was diluted with 200 ml DMF and potassium thioacetate 407.10 g (3.564 mol, 196.9 M%) was added through a powder funnel over a 5 minute period. The powder funnel was rinsed with 300 ml DMF which was added to the reaction solution which had warmed to -30° C. The reaction was allowed to slowly warm up as the dry ice was consumed. When the reaction temperature reached -10° C. the reaction began to bubble. The reaction was allowed to warm slowly to room temperature and was stirred under nitrogen for 22 hours. Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed and cooled to 9° C. in an ice bath. The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period. The reaction flask was washed with 2×100 ml portions of deionized water which was added to the acid solution (10° C., pH 1.5). The acid solution was poured into a 4 l separatory funnel and was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate. Each organic extract was washed with a separate 100 ml portion of saturated sodium chloride solution. The organic extracts were combined and dried over 400 g of anhydrous sodium sulfate. The solution was filtered through a fluted filter paper into a 2,000 ml round bottom flask and the solvent was removed in two portions under reduced pressure on the rotary evaporator. The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which were filtered into the 2,000 ml round bottom. After all the solvent was removed, the rotary evaporator was connected to the high-vacuum pump and the water bath was heated to 100° C. The product was removed after 1.5 hour to afford 241.07 g of the crude brown oily product which crystallized on cooling. The crystalline mass was placed under high vacuum at 22° C. for 16 hours to afford 240.51 g (82% yield) of the crude crystalline 2-acetylthio-2-methylpropanoic acid.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250.21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium thioacetate
Quantity
407.1 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[C:18]([O-:21])(=[S:20])[CH3:19].[K+]>CN(C)C=O>[C:18]([S:20][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])(=[O:21])[CH3:19] |f:1.2.3,5.6|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Step Three
Name
Quantity
250.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Five
Name
potassium thioacetate
Quantity
407.1 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The flask and the funnel were rinsed with 4×100 ml portions of DMF
ADDITION
Type
ADDITION
Details
were added to the reaction flask
CUSTOM
Type
CUSTOM
Details
The thermometer was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed to -40° C.
CUSTOM
Type
CUSTOM
Details
no apparent reaction
ADDITION
Type
ADDITION
Details
was added through a powder funnel over a 5 minute period
Duration
5 min
WASH
Type
WASH
Details
The powder funnel was rinsed with 300 ml DMF which
ADDITION
Type
ADDITION
Details
was added to the reaction solution which
TEMPERATURE
Type
TEMPERATURE
Details
had warmed to -30° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up as the dry ice
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
reached -10° C.
CUSTOM
Type
CUSTOM
Details
to bubble
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
ADDITION
Type
ADDITION
Details
Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 9° C. in an ice bath
ADDITION
Type
ADDITION
Details
The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period
Duration
25 min
WASH
Type
WASH
Details
The reaction flask was washed with 2×100 ml portions of deionized water which
ADDITION
Type
ADDITION
Details
was added to the acid solution (10° C., pH 1.5)
ADDITION
Type
ADDITION
Details
The acid solution was poured into a 4 l separatory funnel
EXTRACTION
Type
EXTRACTION
Details
was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Each organic extract
WASH
Type
WASH
Details
was washed with a separate 100 ml portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 400 g of anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter paper into a 2,000 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
the solvent was removed in two portions under reduced pressure on the rotary evaporator
WASH
Type
WASH
Details
The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which
FILTRATION
Type
FILTRATION
Details
were filtered into the 2,000 ml round bottom
CUSTOM
Type
CUSTOM
Details
After all the solvent was removed
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
the water bath was heated to 100° C
CUSTOM
Type
CUSTOM
Details
The product was removed after 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to afford 241.07 g of the crude brown oily product which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
WAIT
Type
WAIT
Details
The crystalline mass was placed under high vacuum at 22° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(=O)SC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 240.51 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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